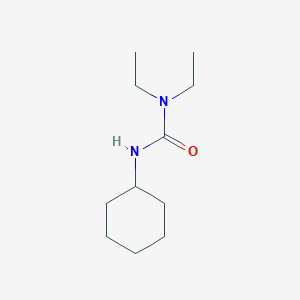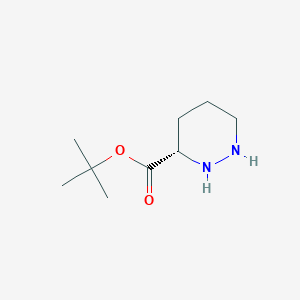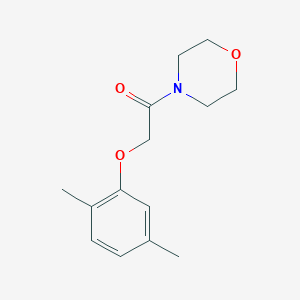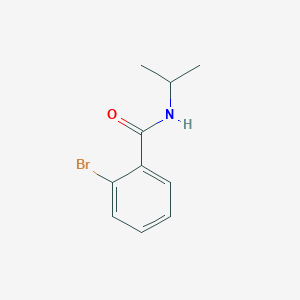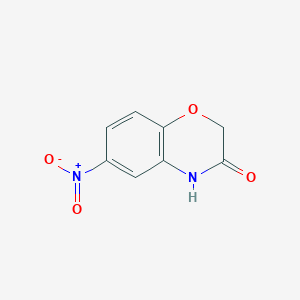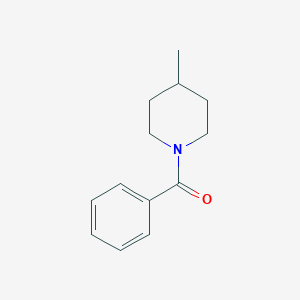
1-Benzoyl-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-methylpiperidine, also known as 4'-Methyl-α-pyrrolidinobutiophenone (MPBP), is a synthetic compound that belongs to the family of cathinone derivatives. It is a psychoactive substance that has gained popularity in the recent past due to its stimulant effects. The compound is classified as a Schedule I controlled substance in the United States, which means it has a high potential for abuse and no currently accepted medical use.
Wirkmechanismus
The exact mechanism of action of 1-Benzoyl-4-methylpiperidine is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the availability of these neurotransmitters, which results in the stimulant effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Benzoyl-4-methylpiperidine are similar to those of other stimulant drugs. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. The compound also increases heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzoyl-4-methylpiperidine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its effects are well-documented. However, the compound is classified as a Schedule I controlled substance, which makes it difficult to obtain for research purposes. Additionally, due to its potential for abuse, researchers must take extra precautions to ensure the safety of their subjects.
Zukünftige Richtungen
There are several potential future directions for research on 1-Benzoyl-4-methylpiperidine. One area of interest is its potential use in the treatment of dopamine-related disorders. Another area of research could focus on the development of analogs of the compound that have fewer side effects or are more potent. Additionally, research could be done on the long-term effects of the compound on the brain and body.
Synthesemethoden
The synthesis of 1-Benzoyl-4-methylpiperidine involves the condensation of 4-methylpropiophenone with ammonium acetate and acetic anhydride. This reaction produces 1-Benzoyl-4-methylpiperidine as the main product. The compound can also be synthesized by using other reagents and solvents, but the basic principle remains the same.
Wissenschaftliche Forschungsanwendungen
1-Benzoyl-4-methylpiperidine has been studied extensively in the scientific community due to its potential therapeutic applications. It has been found to have an affinity for the dopamine transporter, which plays a crucial role in the regulation of dopamine levels in the brain. This makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
CAS-Nummer |
5470-88-2 |
|---|---|
Produktname |
1-Benzoyl-4-methylpiperidine |
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H17NO/c1-11-7-9-14(10-8-11)13(15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI-Schlüssel |
BAXKIBHBAJDALN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




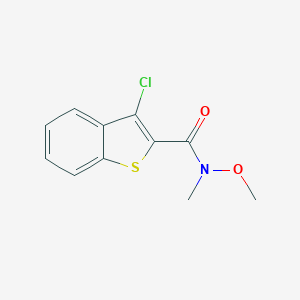
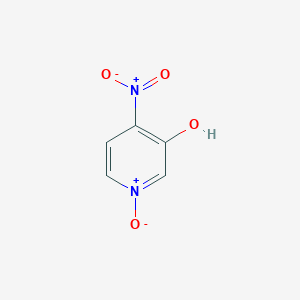

![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)

